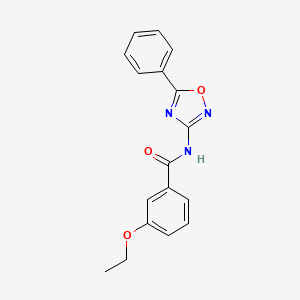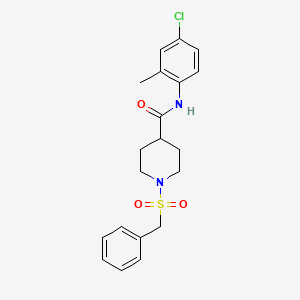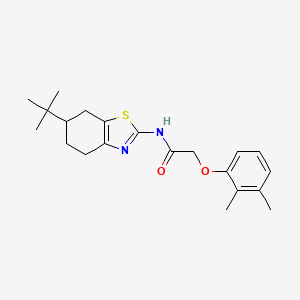![molecular formula C20H18N2OS B11338530 4-(benzylsulfanyl)-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338530.png)
4-(benzylsulfanyl)-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bencilo sulfanyl)-1-fenil-1,5,6,7-tetrahidro-2H-ciclopenta[d]pirimidin-2-ona es un compuesto heterocíclico que presenta una estructura única que combina un anillo de ciclopentano fusionado a un anillo de pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(bencilo sulfanyl)-1-fenil-1,5,6,7-tetrahidro-2H-ciclopenta[d]pirimidin-2-ona típicamente implica la condensación de materiales de partida apropiados en condiciones controladas. Un método común implica la reacción de una ciclohexanona sustituida con bencilo sulfanyl con un derivado de urea sustituido con fenilo. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente como etanol. La mezcla se calienta bajo condiciones de reflujo para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se pueden emplear enfoques de química verde, como la síntesis asistida por microondas, para reducir el impacto ambiental del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(bencilo sulfanyl)-1-fenil-1,5,6,7-tetrahidro-2H-ciclopenta[d]pirimidin-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el grupo bencilo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo carbonilo en el anillo de pirimidina se puede reducir para formar los alcoholes correspondientes.
Sustitución: El grupo bencilo sulfanyl se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Estudiado por sus propiedades antimicrobianas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de 4-(bencilo sulfanyl)-1-fenil-1,5,6,7-tetrahidro-2H-ciclopenta[d]pirimidin-2-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe ciertas enzimas uniéndose a sus sitios activos, evitando así su función normal. Esta inhibición puede conducir a la interrupción de vías biológicas críticas, como las involucradas en la proliferación celular y la inflamación .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de pirazolo[3,4-d]pirimidina: Estos compuestos comparten un núcleo de pirimidina similar y se han estudiado por sus propiedades anticancerígenas.
Derivados de tieno[2,3-d]pirimidina: Conocidos por su actividad antimicrobiana.
Derivados de pirido[2,3-d]pirimidina: Investigado por su potencial terapéutico en diversas enfermedades.
Singularidad
4-(bencilo sulfanyl)-1-fenil-1,5,6,7-tetrahidro-2H-ciclopenta[d]pirimidin-2-ona es único debido a sus características estructurales específicas, como el grupo bencilo sulfanyl y el sistema de anillos de ciclopentano-pirimidina fusionados. Estas características contribuyen a su reactividad química y actividad biológica distintas, diferenciándolo de otros compuestos similares .
Propiedades
Fórmula molecular |
C20H18N2OS |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H18N2OS/c23-20-21-19(24-14-15-8-3-1-4-9-15)17-12-7-13-18(17)22(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2 |
Clave InChI |
KJIPQHWVEMBQFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-tert-butylphenyl)-7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11338447.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338448.png)
![N-[4-(acetylamino)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338451.png)
![8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338463.png)
![2-(4-methoxyphenyl)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11338472.png)

![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11338481.png)
![N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11338482.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11338501.png)
![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11338517.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide](/img/structure/B11338521.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11338531.png)

